The compound [2-(11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate is a complex organic molecule with significant research applications. Its molecular formula is , and it has a molecular weight of approximately . This compound is notable for its structural complexity and potential biological activities.
This compound is typically synthesized in laboratory settings and can be sourced from chemical suppliers specializing in research-grade chemicals. BenchChem lists it as a product available for purchase, indicating its relevance in various scientific studies .
Synthesis of [2-(11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate typically involves multiple steps of organic reactions including cyclization processes and functional group modifications.
The molecular structure features a complex arrangement with multiple rings and functional groups that contribute to its chemical properties:
| Property | Value |
|---|---|
| InChI Key | FBHSPRKOSMHSIF-RPYURJRGSA-N |
| Canonical SMILES | CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)COC(=O)C |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 102 Ų |
The compound can undergo various chemical reactions typical of organic compounds:
These reactions are significant for modifying the compound's structure to enhance its biological activity or solubility.
The mechanism by which this compound exerts its effects is not fully elucidated but likely involves:
Research indicates that compounds with similar structures demonstrate significant immunosuppressive and anti-inflammatory activities .
This compound holds potential applications in:
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7